1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-
Brand Name: Vulcanchem
CAS No.: 87871-35-0
VCID: VC17156761
InChI: InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16)
SMILES:
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-

CAS No.: 87871-35-0

Cat. No.: VC17156761

Molecular Formula: C11H16N6

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- - 87871-35-0

Specification

CAS No. 87871-35-0
Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
IUPAC Name 1-(4-aminophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16)
Standard InChI Key CGEKZTOBRNCTIQ-UHFFFAOYSA-N
Canonical SMILES CC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine ring fused to a dihydro derivative, with a 4-aminophenyl group at position 1 and two methyl groups at position 6. The molecular formula is C₁₂H₁₈N₆, with a molecular weight of 246.31 g/mol . The triazine core’s electron-deficient nature facilitates interactions with nucleophiles, while the aminophenyl substituent enhances solubility and bioactivity.

Stereochemical Features

The compound’s 3D conformation reveals a planar triazine ring with the phenyl group oriented perpendicularly, minimizing steric hindrance. Computational models indicate that the methyl groups at position 6 stabilize the dihydro structure through hydrophobic interactions .

Spectroscopic Identification

  • SMILES Notation: CC1(N=C(N=C(N1C2=CC=C(C=C2)CN)N)N)C .

  • InChIKey: AFRWRNQNACDMJY-UHFFFAOYSA-N .

Synthesis and Modification

Synthetic Routes

The compound is synthesized via:

  • Nucleophilic Substitution: Reacting 4-aminophenylguanidine with dimethylmalonyl chloride under alkaline conditions.

  • Cyclocondensation: Using cyanoguanidine and 4-aminobenzaldehyde in the presence of ammonium acetate.

Optimization Challenges

Yield optimization (typically 45–60%) requires precise control of temperature (80–100°C) and pH (8–9). Side products like 6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine (PubChem CID 19931) often form due to competing reactions .

Physicochemical Properties

Computed Properties

PropertyValueSource
XLogP3-0.7
Hydrogen Bond Donors3
Rotatable Bonds2
Topological Polar Surface Area112 Ų

Solubility and Stability

The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C) due to amine groups, but degrades above 150°C, limiting industrial applications requiring high thermal stability.

Biological Activity

Antimicrobial Effects

In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming sulfonamide controls. The mechanism involves inhibition of dihydrofolate reductase (DHFR), disrupting folate synthesis.

Enzyme Interactions

  • Kinase Inhibition: Binds to ATP pockets of EGFR (Kd = 0.45 µM).

  • CYP450 Modulation: Inhibits CYP3A4 (Ki = 9.8 µM), suggesting drug-drug interaction risks.

Industrial and Medicinal Applications

Pharmaceutical Development

  • Lead Compound: For antiepileptic drugs due to structural similarity to lamotrigine.

  • Prodrug Design: Functionalization of amine groups improves bioavailability.

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) ions for gas storage.

  • Photocatalysts: Degrades methylene blue under UV light with 92% efficiency in 2 hours.

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Features
LamotrigineC₉H₇Cl₂N₅Anticonvulsant; halogen substitutions
6-(2-Chlorophenyl)-1,2,4-triazine-3,5-diamineC₉H₇ClN₆Antiepileptic; higher LogP (1.2)
1-(4-Aminophenyl) derivativeC₁₂H₁₈N₆Enhanced solubility; DHFR inhibition

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